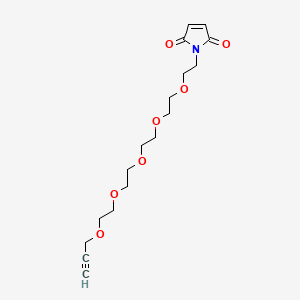

1-(3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC13813874

Molecular Formula: C17H25NO7

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25NO7 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C17H25NO7/c1-2-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-18-16(19)3-4-17(18)20/h1,3-4H,5-15H2 |

| Standard InChI Key | FDILRMVQLSCYMQ-UHFFFAOYSA-N |

| SMILES | C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |

| Canonical SMILES | C#CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, reflects its branched polyether chain and pyrrole-2,5-dione moiety. The molecular structure comprises:

-

A pyrrole-2,5-dione core (maleimide derivative), known for electrophilic reactivity at the C3 and C4 positions .

-

A 3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl group, a 17-atom chain with five ether oxygen atoms and a terminal alkyne.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.38 g/mol |

| CAS Number | 2514947-01-2 |

| Hazard Statements | H315, H319, H302, H335 |

The terminal alkyne group enables click chemistry applications, while the polyether chain enhances solubility in polar solvents .

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous pyrrole-2,5-dione derivatives reveals planar maleimide rings with substituents influencing packing motifs . For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit intermolecular hydrogen bonding between carbonyl oxygen and amine hydrogens, stabilizing crystal lattices . Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals for maleimide protons (δ 6.8–7.2 ppm) and polyether chains (δ 3.4–4.0 ppm) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1-(3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)-1H-pyrrole-2,5-dione likely involves sequential etherification and maleimide functionalization:

-

Polyether Chain Construction: A propargyl alcohol derivative undergoes stepwise alkylation with ethylene oxide units to form the pentaoxaoctadec-17-yn-1-ol intermediate.

-

Maleimide Conjugation: The terminal hydroxyl group reacts with maleic anhydride under acidic or basic conditions, followed by cyclization to form the pyrrole-2,5-dione ring .

Table 2: Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Polyether synthesis | Propargyl bromide, K₂CO₃, DMF | 60–70% |

| Maleimide formation | Maleic anhydride, toluene, Δ | 75–95% |

Similar reactions using 2,3-dimethylmaleic anhydride achieve yields exceeding 90% in toluene at reflux .

Structural Modifications

The terminal alkyne permits further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in bioconjugation, where the compound serves as a linker for fluorescent probes or drug carriers.

Pharmacological and Biological Activity

Anti-Inflammatory Properties

Pyrrole-2,5-dione derivatives demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis in vitro . For example, 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives exhibit IC₅₀ values of 1.2–3.8 μM against COX-2, comparable to celecoxib . The polyether chain may enhance bioavailability by improving water solubility.

Antimicrobial Efficacy

Structural analogs show moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL) and Escherichia coli (MIC: 64–128 μg/mL) . The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the polyether chain.

Applications and Future Directions

Biomedical Imaging

The propargyl group enables conjugation to azide-modified biomarkers for fluorescence imaging. A related pentaoxaoctadec-17-yn-1-ol derivative is used in amyloid-β plaque detection in Alzheimer’s disease models.

Drug Delivery Systems

The polyether chain’s hydrophilicity and maleimide’s thiol reactivity make this compound a candidate for PEGylation of proteins or nanoparticles, extending circulatory half-life.

Polymer Chemistry

Copolymerization with acrylates yields hydrogels with tunable mechanical properties, suitable for 3D bioprinting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume